Superior 6-Month Relapse Prevention: Primaquine Diphosphate vs Tafenoquine in Patient-Level Meta-Analysis
In a patient-level meta-analysis of phase 3 randomized controlled trials, the percentage of patients free from P. vivax recurrence at 6 months was 72.8% (95% CI 65.6–78.8) for the primaquine 3.5 mg/kg regimen versus 67.0% (95% CI 61.0–72.3) for the single-dose tafenoquine 5 mg/kg regimen [1]. The odds ratio for recurrence was 1.81 (95% CI 0.82–3.96), indicating that tafenoquine did not meet the pre-specified non-inferiority margin (OR 1.45) versus primaquine [1].
| Evidence Dimension | Freedom from P. vivax recurrence at 6 months |
|---|---|
| Target Compound Data | 72.8% recurrence-free (95% CI: 65.6–78.8); 14-day once-daily 15 mg regimen; n = 214 patients |
| Comparator Or Baseline | Tafenoquine single 300 mg dose: 67.0% recurrence-free (95% CI: 61.0–72.3); n = 426 patients |
| Quantified Difference | Absolute difference: +5.8 percentage points in favor of primaquine diphosphate; OR for recurrence 1.81 (tafenoquine vs primaquine) |
| Conditions | Randomized, double-blind, double-dummy, multi-center phase 3 trials in Peru, Brazil, Colombia, Vietnam, and Thailand; all patients received concurrent chloroquine; follow-up 180 days; G6PD normal activity confirmed. |
Why This Matters
For procurement decisions in malaria control programs, this demonstrates that the 14-day primaquine diphosphate regimen provides a numerically higher probability of radical cure than single-dose tafenoquine, directly impacting programmatic relapse rates.
- [1] S-EPMC6657225. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria – Patient-Level Meta-Analysis (GATHER trial data). New England Journal of Medicine. View Source
